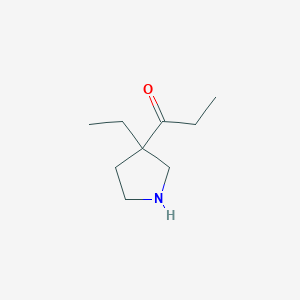
1-(3-Ethylpyrrolidin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylpyrrolidin-3-yl)propan-1-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity .
Preparation Methods
The synthesis of 1-(3-Ethylpyrrolidin-3-yl)propan-1-one typically involves the reaction of 3-ethylpyrrolidine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1-(3-Ethylpyrrolidin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(3-Ethylpyrrolidin-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethylpyrrolidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(3-Ethylpyrrolidin-3-yl)propan-1-one can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules and as intermediates in drug development.
Prolinol: A chiral auxiliary used in asymmetric synthesis and as a ligand in catalytic reactions.
The uniqueness of this compound lies in its specific structural features and the resulting biological activity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
1-(3-Ethylpyrrolidin-3-yl)propan-1-one is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring, which is known for its role in various biological activities. Pyrrolidine derivatives often exhibit significant pharmacological properties, making them valuable in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications on the pyrrolidine structure can enhance anticancer potency by increasing affinity for target receptors involved in cell proliferation and survival pathways .
Neuropharmacological Effects
Preliminary studies suggest that this compound may have neuropharmacological properties, potentially acting as an antidepressant or anxiolytic agent. Its structural similarity to known psychoactive substances allows for speculation regarding its efficacy in treating mood disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against breast cancer cells | |
| Neuropharmacological | Potential antidepressant effects | |
| Enzyme Inhibition | Modulation of phospholipase A2 activity |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including this compound, on breast cancer cell lines. Results indicated significant cell death at low concentrations, suggesting a promising avenue for further research into its use as an anticancer agent .
- Neuropharmacological Investigation : Another study explored the potential anxiolytic effects of related compounds. The findings indicated that certain derivatives could reduce anxiety-like behaviors in animal models, highlighting the need for further exploration into their mechanisms and potential clinical applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(3-ethylpyrrolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-8(11)9(4-2)5-6-10-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
DQBPZWUBGBSQNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCNC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















